Fmoc-N-Me-Gln(Trt)-OH chemical structure and properties
Fmoc-N-Me-Gln(Trt)-OH chemical structure and properties
An In-Depth Technical Guide to Fmoc-N-Me-Gln(Trt)-OH: Structure, Properties, and Application in Peptide Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Value of N-Methylation in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and low off-target toxicity. However, their clinical utility is often hampered by metabolic instability and poor membrane permeability. A proven strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone.[1][2][3] The introduction of a methyl group on an amide nitrogen atom imparts critical advantages: it sterically shields the adjacent peptide bond from proteolytic degradation and, by removing a hydrogen bond donor, increases the molecule's lipophilicity, which can enhance cell permeability and oral bioavailability.[4][5][6]
Fmoc-N-Me-Gln(Trt)-OH is a specialized building block designed for the precise incorporation of an N-methylated glutamine residue during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth technical overview of its chemical properties, outlines a validated protocol for its use, and explores the critical considerations necessary for its successful application in the synthesis of advanced peptide candidates.
Chemical Structure and Physicochemical Properties
The efficacy of Fmoc-N-Me-Gln(Trt)-OH in peptide synthesis is a direct consequence of its unique trifecta of chemical moieties: the N-α-Fmoc group, the N-α-methyl group, and the side-chain trityl (Trt) group.
-
N-α-Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is the temporary protecting group for the α-amine. Its key feature is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent, allowing for iterative deprotection during chain elongation.[7][8] This orthogonality is the cornerstone of Fmoc-SPPS, as it leaves acid-labile side-chain protecting groups, like Trt, intact.[8]
-
N-α-Methyl Group: This is the functional modification. It replaces the amide proton, creating a tertiary amine post-coupling. This modification is responsible for the enhanced stability and modified conformation of the final peptide but also introduces the primary synthetic challenge: steric hindrance.[5]
-
Side-Chain Trt (Trityl) Group: The glutamine side-chain amide is protected by the bulky and highly acid-labile trityl group. This protection is crucial to prevent undesirable side reactions, such as dehydration to a nitrile, during the carbodiimide-mediated activation of the carboxylic acid.[9][10] The Trt group is efficiently removed during the final cleavage step with strong acid, typically Trifluoroacetic Acid (TFA).[9]
Caption: Chemical structure of Fmoc-N-Me-Gln(Trt)-OH with key functional groups highlighted.
Physicochemical Data Summary
The following table summarizes the key properties of Fmoc-N-Me-Gln(Trt)-OH, which are critical for experimental design, including solvent selection and molar calculations.
| Property | Value | Source(s) |
| CAS Number | 1632075-13-8 | [11][12][13] |
| Molecular Formula | C₄₀H₃₆N₂O₅ | [11][12] |
| Molecular Weight | 624.72 g/mol | [11][12] |
| Appearance | White to off-white solid | [14] |
| Purity (HPLC) | Typically ≥98% | [11] |
| Solubility | Readily soluble in DMF, NMP, DCM | [15] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [12] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids is a non-standard procedure that requires careful optimization of coupling conditions to overcome the inherent challenges of low reactivity.
The Core Challenge: Steric Hindrance and Reduced Nucleophilicity
The N-methyl group presents a significant steric barrier around the secondary amine of the growing peptide chain after the Fmoc group is removed. This hindrance makes the amine a poorer nucleophile compared to a primary amine.[5] Consequently, standard coupling reagents like DIC/HOBt are often inefficient, leading to low coupling yields and the accumulation of deletion sequences.[5]
Expert Insight: To ensure high-yield incorporation, it is imperative to use high-potency coupling reagents that generate a more reactive activated ester of the incoming Fmoc-N-Me-Gln(Trt)-OH. Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are the authoritative choices. These reagents rapidly form highly reactive activated esters, which can overcome the steric hindrance of the N-methylated amine.[16]
Self-Validating Protocol: Reaction Monitoring
A critical aspect of a trustworthy protocol is the ability to validate the completion of each step. The standard ninhydrin (Kaiser) test, which detects primary amines, will yield a false negative after a successful coupling of an N-methylated residue because a secondary amine is formed.
Protocol Validation: To confirm the presence of the newly formed secondary amine (indicating a successful coupling), the TNBS (2,4,6-trinitrobenzenesulfonic acid) test or the Chloranil test should be performed. A positive result (e.g., reddish-orange beads for the TNBS test) confirms the presence of a free secondary amine, signaling that the subsequent coupling step can proceed.
Detailed Experimental Protocol for SPPS
This protocol outlines a robust methodology for the incorporation of Fmoc-N-Me-Gln(Trt)-OH into a peptide sequence using a manual or automated peptide synthesizer.
Materials:
-
Resin-bound peptide with a free N-terminal secondary amine (N-Me-Xaa...)
-
Fmoc-N-Me-Gln(Trt)-OH
-
HATU or PyAOP
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
Workflow:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (if applicable):
-
Treat the resin with 20% piperidine/DMF for 3 minutes.
-
Drain and repeat with a fresh aliquot of 20% piperidine/DMF for 10-15 minutes. The extended time ensures complete removal from potentially aggregated sequences.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-N-Me-Gln(Trt)-OH:
-
Activation Solution: In a separate vessel, pre-dissolve Fmoc-N-Me-Gln(Trt)-OH (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), in DMF. Add DIPEA (6-10 equivalents) to the solution.
-
Causality: Using a slight excess of the coupling reagent relative to the amino acid ensures efficient formation of the active ester. The excess base neutralizes the HCl salt of the growing peptide chain and facilitates the reaction.
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes. A color change (typically to yellow) indicates the formation of the active species.
-
Coupling Reaction: Add the activation solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).[5]
-
-
Reaction Monitoring & Validation:
-
Take a small sample of beads and perform a TNBS or Chloranil test. If the test is positive (indicating an incomplete reaction), drain the coupling solution and repeat the coupling step with a fresh solution ("double coupling").
-
-
Washing: Once the coupling is complete (negative TNBS/Chloranil test), wash the resin thoroughly with DMF (5 times), DCM (3 times), and MeOH (3 times) to remove all soluble reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Caption: Workflow for the incorporation of Fmoc-N-Me-Gln(Trt)-OH in SPPS.
Final Cleavage and Side-Chain Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the Trt group on the N-methylated glutamine, must be removed.
Standard Cleavage Cocktail: A standard high-acid cocktail is used for this purpose. The composition can be adjusted based on the other amino acids present in the sequence.
-
Reagent R: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
TFA: The strong acid that cleaves the peptide from the resin (for acid-labile linkers like Wang or Rink Amide) and removes acid-labile protecting groups (Trt, Boc, tBu).
-
TIS: A cation scavenger. During cleavage, the bulky Trt group forms a stable carbocation (Trt+). TIS efficiently quenches this reactive species, preventing it from re-attaching to sensitive residues like Tryptophan or Methionine.
-
Water: Helps to hydrolyze cleavage byproducts.
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-4 hours at room temperature.[9]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Conclusion
Fmoc-N-Me-Gln(Trt)-OH is a high-value building block for synthesizing peptides with enhanced therapeutic potential. While its use introduces the synthetic complexity of coupling onto a sterically hindered secondary amine, this challenge is reliably overcome through the application of high-potency uronium-based coupling reagents and validated monitoring protocols. By understanding the specific chemical properties of this reagent and implementing the robust methodologies described in this guide, researchers and drug development professionals can successfully leverage N-methylation to engineer next-generation peptide therapeutics with superior stability and bioavailability.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Merck Millipore. (n.d.). Product Focus: New reagents for peptide synthesis Novabiochem®. Retrieved from a valid URL provided by the grounding tool.
-
Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-OH; CAS 132327-80-1. Retrieved from [Link]
-
Sá, D. F. S., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1758. Retrieved from [Link]
-
Liu, L., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Preprint. Retrieved from [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Retrieved from [Link]
- Singh, Y., et al. (2015). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Chemical Neuroscience, 6(8), 1259-1274.
-
LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein Peptide Blog. Retrieved from [Link]
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
- Fields, G. B. (2002). Methods for Removing the Fmoc Group.
-
He, C. Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. peptide.com [peptide.com]
- 11. chemscene.com [chemscene.com]
- 12. 1632075-13-8|Fmoc-N-Me-Gln(Trt)-OH|BLD Pharm [bldpharm.com]
- 13. chempep.com [chempep.com]
- 14. FMoc-N-Me-Gln(Trt)-OH | 1632075-13-8 [chemicalbook.com]
- 15. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chempep.com [chempep.com]
